N~1~-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Overview
Description
N~1~-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 6-methyluracil with chloromethylthiiran to form an intermediate compound. This intermediate is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
N~1~-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amides and uracil derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
What sets N1-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H29N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
InChI |
InChI=1S/C18H29N3O3/c1-20-17(24)21(16(23)18(20)11-7-4-8-12-18)13-15(22)19-14-9-5-2-3-6-10-14/h14H,2-13H2,1H3,(H,19,22) |
InChI Key |
GUQCHGCHWYQGBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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